molecular formula C10H8BrNO4 B13532902 6-Bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylicacid

6-Bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylicacid

Cat. No.: B13532902
M. Wt: 286.08 g/mol
InChI Key: NMQVKNLJDHIPEB-UHFFFAOYSA-N
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Description

6-Bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a chemical compound with the molecular formula C10H8BrNO4 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the reaction of anthranilic acid derivatives with bromine and other reagents under controlled conditions. One common method involves the bromination of 4-hydroxyquinoline followed by oxidation and carboxylation to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohol derivatives. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

6-Bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular targets to exert its effects. The molecular targets and pathways involved can vary, but common targets include enzymes involved in DNA replication and repair, as well as proteins involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinoline: A parent compound with similar structural features but lacking the bromine and carboxylic acid groups.

    6-Bromoquinoline: Similar in structure but lacks the hydroxyl and carboxylic acid groups.

    2-Oxo-1,2,3,4-tetrahydroquinoline: Lacks the bromine, hydroxyl, and carboxylic acid groups.

Uniqueness

6-Bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to the presence of multiple functional groups, including bromine, hydroxyl, and carboxylic acid. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research .

Properties

Molecular Formula

C10H8BrNO4

Molecular Weight

286.08 g/mol

IUPAC Name

6-bromo-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid

InChI

InChI=1S/C10H8BrNO4/c11-5-1-2-7-6(3-5)10(16,9(14)15)4-8(13)12-7/h1-3,16H,4H2,(H,12,13)(H,14,15)

InChI Key

NMQVKNLJDHIPEB-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(C1(C(=O)O)O)C=C(C=C2)Br

Origin of Product

United States

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